N-benzyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide
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Overview
Description
N-benzyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyethoxy chain, and an isonicotinamide core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the isonicotinamide core One common method involves the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride, which is then reacted with N-methylbenzylamine to yield N-benzyl-N-methylisonicotinamide
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methylisonicotinamide: Lacks the methoxyethoxy group, which may result in different chemical and biological properties.
N-benzyl-2-(2-hydroxyethoxy)-N-methylisonicotinamide: Contains a hydroxyethoxy group instead of a methoxyethoxy group, potentially affecting its reactivity and solubility.
N-benzyl-2-(2-ethoxyethoxy)-N-methylisonicotinamide: Features an ethoxyethoxy group, which may influence its chemical behavior and applications.
Uniqueness
N-benzyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide is unique due to the presence of the methoxyethoxy group, which imparts specific chemical properties such as increased solubility in organic solvents and potential for unique biological activity. This structural feature distinguishes it from other similar compounds and makes it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-benzyl-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-19(13-14-6-4-3-5-7-14)17(20)15-8-9-18-16(12-15)22-11-10-21-2/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNYIEFBNRMPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=C2)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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